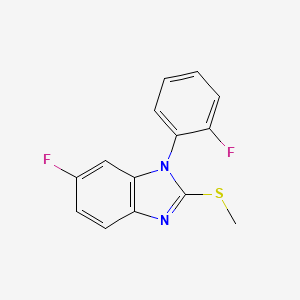![molecular formula C8H12ClF3N4O B1448586 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride CAS No. 1803587-62-3](/img/structure/B1448586.png)
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
Overview
Description
The compound 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride is a fascinating chemical entity used in various scientific fields This molecule combines the structural features of both a triazole and a morpholine ring, making it an intriguing subject for research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride typically involves multiple steps:
Formation of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Introduction of the trifluoroethyl group: This step involves the nucleophilic substitution of a suitable precursor, often using a trifluoroethyl halide.
Morpholine attachment: The final step includes the nucleophilic substitution where the triazole derivative reacts with morpholine.
Industrial Production Methods
Industrial methods for producing this compound involve optimizing reaction conditions for large-scale synthesis. These methods often use:
Catalysts to enhance reaction rates.
Specialized reaction vessels to maintain stringent environmental conditions.
Continuous monitoring systems to ensure yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to alterations in its functional groups.
Reduction: It can also be subjected to reduction reactions to convert certain moieties within the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane, depending on the reaction requirements.
Major Products
The major products formed from these reactions can vary based on the conditions and reagents used. These transformations often lead to new derivatives with potentially altered biological activities.
Scientific Research Applications
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride is employed in a broad spectrum of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential in enzyme inhibition and other biological interactions.
Medicine: Investigated for its therapeutic potential, especially in targeting specific pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group and the triazole ring play crucial roles in these interactions, often enhancing binding affinity and specificity. The pathways involved can vary based on the specific application but typically involve modulation of biochemical processes.
Comparison with Similar Compounds
When compared to other triazole-morpholine derivatives, 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride stands out due to its unique trifluoroethyl group. This feature imparts distinct physical and chemical properties, influencing its reactivity and bioactivity. Similar compounds include:
3-[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
3-[1-(2,2,2-trichloroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
These comparisons highlight the uniqueness and potential of this compound in various applications.
Properties
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O.ClH/c9-8(10,11)4-15-5-13-7(14-15)6-3-16-2-1-12-6;/h5-6,12H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQWQFKVPHUDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN(C=N2)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


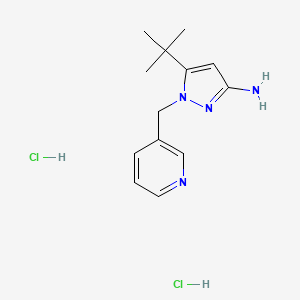
![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride](/img/structure/B1448504.png)


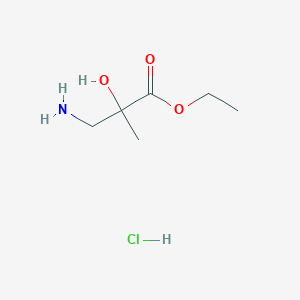
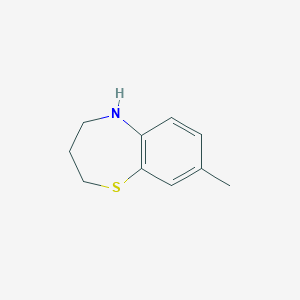

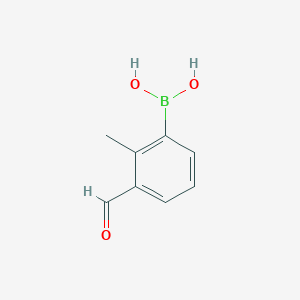
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)
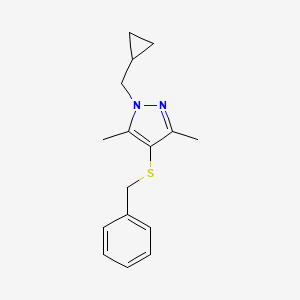
![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
